molecular formula C22H25ClN6O3 B2545087 8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899398-47-1

8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2545087
CAS RN: 899398-47-1
M. Wt: 456.93
InChI Key: DAICGIRUAYWYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H25ClN6O3 and its molecular weight is 456.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Enzyme Activity

Imidazo[2,1-f]purine derivatives have been extensively studied for their biological activities, particularly their receptor affinity and inhibitory potencies for enzymes like phosphodiesterases (PDEs). For instance, derivatives of imidazo- and pyrimidino[2,1-f]purines have shown promising results in binding experiments and inhibitory activities for serotonin (5-HT) and dopamine (D2) receptors, as well as PDE4B1 and PDE10A enzymes. These findings suggest potential applications in designing therapeutics targeting neurological disorders and inflammatory diseases (Zagórska et al., 2016).

Antidepressant and Anxiolytic-like Activity

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including imidazo[2,1-f]purine derivatives, were synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. Some compounds demonstrated promising antidepressant and anxiolytic-like activities in preliminary pharmacological in vivo studies, indicating the potential of imidazo[2,1-f]purine derivatives in developing new treatments for mood disorders (Zagórska et al., 2015).

Anticancer Agents

The design, synthesis, and testing of novel compounds bearing the imidazo[2,1-f]purine moiety, such as 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, have demonstrated significant antiproliferative activity against various human cancer cell lines. These compounds exhibit low cytotoxicity towards normal cell lines, highlighting their potential as selective anticancer agents (Liu et al., 2018).

Molecular Binding and DNA Interactions

Studies on similar compounds, including imidazo[4,5-f]1,10-phenanthroline derivatives, have explored their interactions with DNA, providing insights into their potential applications in understanding DNA binding mechanisms and designing novel therapeutics targeting genetic pathways. The research into these interactions can inform the development of drugs with improved efficacy and specificity for DNA targets (Xiong et al., 1999).

properties

IUPAC Name

6-(4-chlorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O3/c1-14-15(2)29-18-19(24-21(29)28(14)17-6-4-16(23)5-7-17)25(3)22(31)27(20(18)30)9-8-26-10-12-32-13-11-26/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAICGIRUAYWYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.